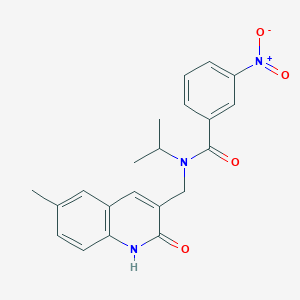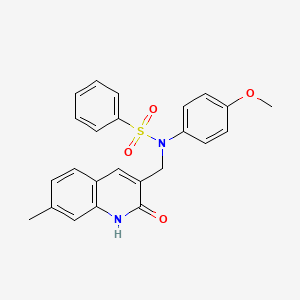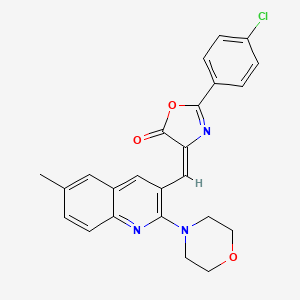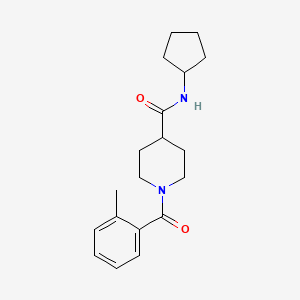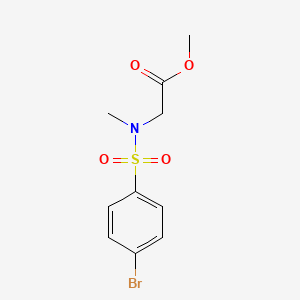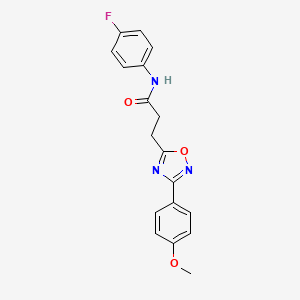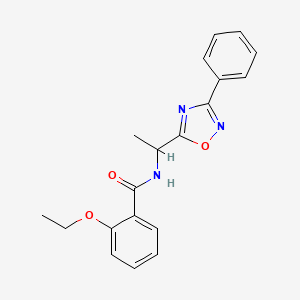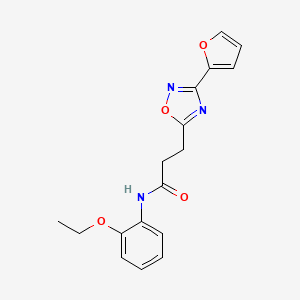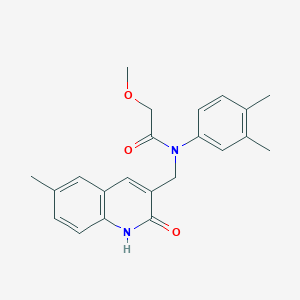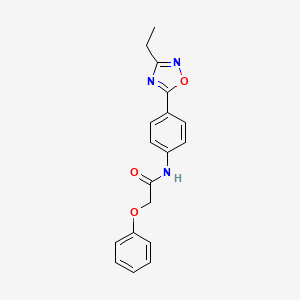
N-(3-acetamidophenyl)-1-tosylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidophenyl)-1-tosylpiperidine-4-carboxamide, commonly known as AT-121, is a novel chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for pain management and opioid addiction. AT-121 is a dual-acting compound that acts as both a mu-opioid receptor agonist and a nociceptin receptor antagonist, making it a promising alternative to traditional opioids that are highly addictive and have significant side effects.
作用机制
AT-121 acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This results in the activation of the body's natural pain relief system, which reduces the perception of pain. Additionally, AT-121 acts as a nociceptin receptor antagonist, which means that it blocks the activity of nociceptin, a neuropeptide that is involved in pain modulation.
Biochemical and Physiological Effects:
AT-121 has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its pain-relieving effects, AT-121 has been shown to have antidepressant effects, as well as the ability to reduce anxiety and improve mood. Additionally, AT-121 has been shown to have a lower potential for abuse and addiction compared to traditional opioids.
实验室实验的优点和局限性
One of the main advantages of AT-121 for lab experiments is its dual-acting mechanism of action, which allows researchers to study both the mu-opioid receptor and the nociceptin receptor simultaneously. Additionally, AT-121 has been shown to have a lower potential for abuse and addiction compared to traditional opioids, which makes it a safer alternative for lab experiments. However, one limitation of AT-121 is that it is a relatively new compound, and more research is needed to fully understand its pharmacological effects and potential therapeutic applications.
未来方向
There are several potential future directions for research on AT-121. One area of focus could be on further understanding the biochemical and physiological effects of AT-121, particularly in relation to its potential as a therapeutic agent for depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of AT-121 and how it interacts with the mu-opioid receptor and the nociceptin receptor. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of AT-121 in humans, particularly in relation to its potential as a treatment for pain management and opioid addiction.
合成方法
The synthesis of AT-121 involves the reaction of 3-acetamidophenylboronic acid with 1-tosylpiperidine-4-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure AT-121.
科学研究应用
AT-121 has been extensively studied in preclinical models, and the results have shown promising potential as a therapeutic agent for pain management and opioid addiction. In a study published in the journal Science Translational Medicine, researchers found that AT-121 was effective in reducing pain in mice without causing the same level of respiratory depression and addiction potential as traditional opioids.
属性
IUPAC Name |
N-(3-acetamidophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-6-8-20(9-7-15)29(27,28)24-12-10-17(11-13-24)21(26)23-19-5-3-4-18(14-19)22-16(2)25/h3-9,14,17H,10-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHWIDVSNAOGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


